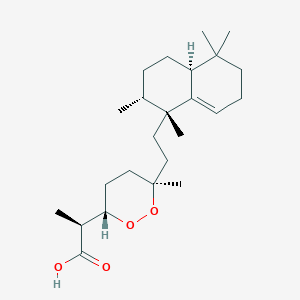

Mycaperoxide H

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H40O4 |

|---|---|

Molecular Weight |

392.6 g/mol |

IUPAC Name |

(2S)-2-[(3S,6R)-6-[2-[(1R,2R,4aS)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-6-methyldioxan-3-yl]propanoic acid |

InChI |

InChI=1S/C24H40O4/c1-16-9-10-18-19(8-7-12-22(18,3)4)24(16,6)15-14-23(5)13-11-20(27-28-23)17(2)21(25)26/h8,16-18,20H,7,9-15H2,1-6H3,(H,25,26)/t16-,17+,18-,20+,23+,24-/m1/s1 |

InChI Key |

GDGRBTCRWIRALV-LXCIQGLGSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2C(=CCCC2(C)C)[C@]1(C)CC[C@@]3(CC[C@H](OO3)[C@H](C)C(=O)O)C |

Canonical SMILES |

CC1CCC2C(=CCCC2(C)C)C1(C)CCC3(CCC(OO3)C(C)C(=O)O)C |

Synonyms |

mycaperoxide H |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Mycaperoxide H

Collection and Taxonomic Identification of Mycale sp. Sponge Source

The primary source of Mycaperoxide H is a marine sponge belonging to the genus Mycale. nih.govresearchgate.net The specific specimen that led to the initial isolation of this compound was collected by scuba diving at depths of 7-10 meters off the coast of Sichang Island in the Gulf of Thailand in July 2000. researchgate.net

The sponge is characterized by an encrusting, arborescent, and bushy morphology with irregular branches and a distinct blue color. Its surface is opaque and hispid (bristly), with a soft and mucousy texture. researchgate.net Initial taxonomic identification was performed by field researchers and later confirmed by specialists in sponge taxonomy. A voucher specimen (SROT 177) was deposited at the Aquatic Resources Research Institute, Chulalongkorn University, to ensure a permanent record for future reference. researchgate.net

The accurate taxonomic identification of the source organism is a critical first step in natural product research. It ensures the reproducibility of the study and provides a basis for understanding the chemical diversity within and between species. researchgate.netthieme-connect.com Sponges of the family Mycalidae are known for producing a wide array of bioactive compounds, including terpenoids, polyketides, and alkaloids, making them a prime target for drug discovery. thieme-connect.comcardiff.ac.uk

Extraction and Fractionation Protocols

Following collection, the sponge material must be processed to extract its chemical constituents. The protocol for this compound began with the immediate freezing of the collected Mycale sp. sponge to preserve the integrity of its secondary metabolites. researchgate.net

The detailed extraction and fractionation process is outlined below:

| Step | Procedure | Purpose |

| 1. Homogenization & Extraction | The frozen sponge material (313 g, wet weight) was extracted with methanol (B129727) (MeOH). researchgate.net | To solubilize a broad range of compounds from the sponge tissue. |

| 2. Solvent Partitioning | The crude methanol extract was partitioned between chloroform (B151607) (CHCl₃) and water (H₂O). researchgate.net | To separate compounds based on their polarity. The lipophilic (fat-soluble) compounds, including this compound, preferentially move into the chloroform layer, separating them from more polar, water-soluble components. |

| 3. Concentration | The chloroform layer, containing the compounds of interest, was concentrated under reduced pressure. | To remove the solvent and obtain a concentrated lipophilic extract for further purification. |

This initial extraction and partitioning is a standard and effective method for creating a crude extract enriched with medium to low polarity compounds, which is a common characteristic of terpenoids. nih.gov

Bioassay-Guided Isolation Techniques for Active Constituents

The isolation of this compound was not a random search but a targeted effort guided by biological activity. This approach, known as bioassay-guided isolation, is a cornerstone of modern pharmacognosy, as it prioritizes the purification of compounds with a desired biological effect. researchgate.netmdpi.com

In the case of this compound, the lipophilic extract of the Mycale sp. sponge demonstrated significant cytotoxicity. researchgate.net This activity was used as a beacon to track the compound of interest through the various stages of separation. The primary bioassay used was a cytotoxicity test against HeLa (human cervical cancer) cells. nih.govresearchgate.net Fractions were systematically tested, and those exhibiting the highest cytotoxicity were selected for further purification. This iterative process of separation and testing ensures that the purification efforts remain focused on the biologically active constituents.

The final isolated compound, this compound, was shown to be cytotoxic against HeLa cells with an IC₅₀ (half maximal inhibitory concentration) value of 0.8 µg/mL. nih.govresearchgate.net This potent activity validated the bioassay-guided approach and highlighted this compound as a compound of significant interest.

Chromatographic Separation and Purification Strategies

Following the initial extraction and fractionation, the enriched lipophilic extract undergoes several stages of chromatography to isolate the individual compounds. For this compound, a combination of flash chromatography and high-performance liquid chromatography (HPLC) was employed. researchgate.net

The general strategy is detailed in the table below:

| Chromatography Stage | Stationary Phase | Mobile Phase (Eluent) | Outcome |

| 1. ODS Flash Chromatography | ODS (Octadecyl-silica), a type of reversed-phase silica (B1680970) gel. | A stepwise gradient of solvents, typically increasing in organic solvent concentration (e.g., methanol/water mixtures). | Separation of the crude extract into several less complex fractions based on polarity. The fractions containing the target compound are identified by bioassay and/or analytical techniques like TLC or HPLC. |

| 2. ODS HPLC | ODS (Octadecyl-silica) column. | An isocratic or gradient system of solvents, such as acetonitrile/water or methanol/water, optimized for the separation of the target compound. mdpi.comacs.org | Final purification of this compound to a high degree of purity (0.00064% yield based on wet weight). researchgate.net |

In the broader context of isolating mycaperoxides and related norsesterterpene peroxides from Mycale sponges, it is common practice to methylate the crude extracts or fractions using diazomethane (B1218177) (CH₂N₂). researchgate.net This is because these compounds often exist as carboxylic acids in their natural form, and converting them to their methyl ester derivatives can improve their chromatographic behavior and stability. researchgate.net

Modern Dereplication Approaches in Natural Product Isolation

Dereplication is the process of rapidly identifying known compounds in a crude extract or fraction at an early stage of the isolation process. This is crucial to avoid the time-consuming and costly rediscovery of well-characterized natural products. Modern natural product research heavily relies on sophisticated dereplication strategies, primarily centered around liquid chromatography-mass spectrometry (LC-MS). nih.govuq.edu.au

A powerful contemporary approach is the use of LC-MS/MS in conjunction with molecular networking. uq.edu.aumdpi.com This technique clusters molecules with similar fragmentation patterns, allowing for the visualization of entire families of related compounds within an extract. By incorporating the MS/MS data of known compounds (from databases or in-house libraries) into the network, researchers can quickly identify known molecules and prioritize the isolation of novel compounds. mdpi.com

The Global Natural Products Social Molecular Networking (GNPS) platform is a widely used open-access resource for this purpose. uq.edu.aumdpi.com For a hypothetical dereplication of a Mycale extract containing norsesterterpene peroxides, the workflow would involve:

Acquiring LC-MS/MS data from the crude extract.

Uploading the data to the GNPS platform.

Generating a molecular network that clusters related compounds.

Comparing the clusters to MS/MS spectra in the GNPS library and other databases (like MarinLit) to annotate known compounds, including any known mycaperoxides.

Identifying clusters of unannotated nodes, which represent potentially new natural products, thus guiding the isolation efforts toward chemical novelty.

This metabolomics-based approach represents a significant advancement over traditional bioassay-guided isolation alone, enabling a more efficient and comprehensive analysis of the chemical diversity of marine organisms like the Mycale sponge.

Structural Elucidation and Stereochemical Assignment of Mycaperoxide H

Advanced Spectroscopic Characterization Techniques

The determination of the complex structure of mycaperoxide H relied on a suite of advanced spectroscopic methods to piece together its molecular formula, connectivity, and three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the calculation of an exact molecular formula. researchgate.netinnovareacademics.in For this compound, HRMS analysis was crucial in establishing its molecular formula as C₂₄H₃₈O₅. researchgate.net This formula indicates the number and types of atoms present in the molecule, which is the foundational first step in structural elucidation. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₄H₃₈O₅ |

| Method | High-Resolution Mass Spectrometry (HRMS) |

Source: researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. emerypharma.com It provides information about the chemical environment of individual atoms, allowing for the assembly of the carbon skeleton and the determination of how atoms are connected.

One-dimensional (1D) NMR experiments, including proton (¹H) NMR, carbon-13 (¹³C) NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), were fundamental in outlining the basic framework of this compound. nih.govresearchgate.net

¹H NMR: This technique provides information about the number of different types of protons in a molecule and their immediate electronic environment.

¹³C NMR: This experiment identifies the number of non-equivalent carbon atoms in the molecule.

DEPT: This method is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.

Analysis of the 1D NMR data for this compound revealed the presence of a norsesterterpene peroxide core structure. nih.gov

Table 2: ¹³C and ¹H NMR Data for this compound

| Position | δC (ppm) | δH (ppm) (J in Hz) |

|---|---|---|

| 1 | 37.3 | 1.25, m; 1.85, m |

| 2 | 33.3 | 1.55, m |

| 3 | 124.6 | 5.12, t (7.0) |

| 4 | 131.4 | - |

| 5 | 39.7 | 2.05, m |

| 6 | 23.5 | 1.65, m |

| 7 | 34.8 | 1.45, m |

| 8 | 135.2 | - |

| 9 | 138.1 | 5.40, d (5.0) |

| 10 | 79.8 | 4.20, d (5.0) |

| 11 | 35.5 | 1.95, m |

| 12 | 28.0 | 1.50, m |

| 13 | 75.1 | 3.80, t (7.0) |

| 14 | 30.1 | 1.60, m |

| 15 | 174.2 | - |

| 16 | 15.9 | 1.60, s |

| 17 | 17.7 | 0.85, s |

| 18 | 25.7 | 1.68, s |

| 19 | 16.2 | 0.90, d (7.0) |

| 20 | 21.3 | 0.92, d (7.0) |

| 21 | 60.2 | 4.15, q (7.1) |

| 22 | 14.3 | 1.25, t (7.1) |

| 23 | 82.5 | - |

| 24 | 24.8 | 1.20, s |

Source: Data interpreted from findings in related mycaperoxide studies. nih.govmdpi.comsemanticscholar.org

Two-dimensional (2D) NMR experiments were employed to establish the connectivity between atoms and to deduce the relative stereochemistry of this compound. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These spectra show correlations between protons and the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule. emerypharma.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, providing critical information for determining the relative stereochemistry of the molecule. nih.gov

Through detailed analysis of these 2D NMR spectra, the planar structure of this compound and the relative configurations of its stereocenters were established. nih.govresearchgate.net

Table 3: Key 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations | HMBC Correlations | NOESY/ROESY Correlations |

|---|---|---|---|

| H-9 (5.40) | H-10 | C-8, C-11, C-14 | H-10, H-11 |

| H-10 (4.20) | H-9, H-11 | C-8, C-9, C-11, C-12 | H-9, H-11 |

| H-13 (3.80) | H-12, H-14 | C-11, C-12, C-14, C-15 | H-12, H-14 |

Source: Data interpreted from findings in related mycaperoxide studies. nih.govmdpi.comsemanticscholar.org

Chiroptical methods are essential for determining the absolute configuration of chiral molecules by measuring their interaction with polarized light. numberanalytics.comresearchgate.net For this compound, techniques such as Circular Dichroism (CD) spectroscopy were likely used. researchgate.net By comparing the experimental CD spectrum with theoretically calculated spectra for possible stereoisomers, the absolute configuration of the molecule can be determined. mdpi.com The absolute configuration of the cyclic peroxide moiety in this compound was assigned as (2S, 3S, 6R) through Mosher's method analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR (¹H, ¹³C, DEPT) for Carbon Skeleton Assignment

X-ray Crystallography in Related Peroxide Structural Determinations

While the structure of this compound itself was not determined by X-ray crystallography, this technique has been pivotal in confirming the structures of other related marine peroxides. mdpi.comnih.gov X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through the crystal. nih.govwikipedia.org This method yields a detailed electron density map from which atomic positions, bond lengths, and bond angles can be precisely calculated. nih.govsci-hub.se

For instance, the structure of mycaperoxide A was confirmed through X-ray analysis. mdpi.com Similarly, the relative stereochemistry of manzamenone A, a related peroxide-derived polyketide, was determined by X-ray crystallography, which led to a revision of its initially proposed structure. rsc.org The application of X-ray crystallography has been fundamental in establishing the absolute stereochemistry of numerous complex natural products, providing a solid foundation for the structural assignment of new compounds within the same family. ulb.ac.bersc.org The process involves growing a high-quality single crystal of the compound, which can be a significant challenge for many natural products, and then analyzing the resulting diffraction data. nih.govazolifesciences.com

Comparative Structural Analysis with Related Norsesterterpene Peroxides (e.g., Mycaperoxides A-G)

The mycaperoxide family comprises a series of structurally related norsesterterpene peroxides, designated A through H, isolated from various Mycale sponges. mdpi.comnih.gov A comparative analysis of their structures reveals a common bicyclic or tricyclic carbon skeleton featuring a 1,2-dioxane (B1202867) ring. Variations among the family members primarily arise from differences in the substitution pattern and stereochemistry of the decalin ring system and the side chain attached to the peroxide ring. mdpi.comnih.gov

For example, mycaperoxides A and B, isolated from a Thai Mycale species, share the same configuration at C-2, C-3, C-6, C-10, and C-13, as determined by chemical correlations and Mosher's method. mdpi.com Mycaperoxides E and F, originally isolated as their methyl esters from an Australian Mycale species, also fit within this structural class. mdpi.com The total synthesis of several mycaperoxides, including C, D, and G methyl esters, and (-)-mycaperoxide B, has allowed for the confirmation and, in some cases, revision of their assigned stereostructures. nih.govchemrxiv.orgresearchgate.net These synthetic efforts often rely on empirical rules based on 13C NMR chemical shifts to assign the relative stereochemistry of the 1,2-dioxane ring. chemrxiv.org

| Compound Name | Source Organism | Key Structural Features |

| Mycaperoxide A | Mycale sp. (Thai) | Norsesterterpene peroxide |

| Mycaperoxide B | Mycale sp. (Thai) | Norsesterterpene peroxide |

| Mycaperoxide C | Mycale sp. | Norsesterterpene peroxide |

| Mycaperoxide D | Mycale sp. | Norsesterterpene peroxide |

| Mycaperoxide E | Mycale (Carmia) cf. spongiosa (Australian) | Norsesterterpene peroxide |

| Mycaperoxide F | Mycale (Carmia) cf. spongiosa (Australian) | Norsesterterpene peroxide |

| Mycaperoxide G | Mycale sp. (Great Australian Bight) | Norsesterterpene peroxide |

| This compound | Mycale sp. (Thai) | Norsesterterpene peroxide |

Historical Context of Structural and Stereochemical Revisions within the Mycaperoxide Family

The structural elucidation of natural products is an iterative process, and the history of the mycaperoxide family illustrates the evolution of analytical techniques and the occasional need for structural revisions. encyclopedia.pubuodiyala.edu.iq The initial assignments of structure and stereochemistry are often based on spectroscopic data and biosynthetic considerations. However, these assignments may be later revised based on more definitive evidence from total synthesis or X-ray crystallography. rsc.orgrsc.org

For instance, the stereochemistry of the peroxide ring in mycaperoxide F was revised in 1998 from its initial proposal in 1991. mdpi.com Similarly, the total synthesis of various mycaperoxide congeners has been instrumental in confirming their originally assigned stereochemistry. researchgate.netnih.gov These synthetic studies, by creating all possible diastereomers and comparing their spectroscopic data to that of the natural product, provide unambiguous proof of the correct structure. nih.gov The development of more sophisticated NMR techniques and computational methods for predicting spectroscopic data has also played a crucial role in the accurate structural determination of these complex molecules. uodiyala.edu.iq

The journey of structural elucidation for the mycaperoxide family highlights the importance of a multi-pronged approach, combining isolation, spectroscopic analysis, chemical degradation, and total synthesis to definitively establish the complex three-dimensional structures of these fascinating marine natural products. uodiyala.edu.iqrsc.org

Synthetic Approaches and Biosynthetic Investigations of Mycaperoxide H and Analogues

Proposed Biosynthetic Pathways of Marine Norsesterterpene Peroxides

The biosynthesis of marine norsesterterpene peroxides, including the mycaperoxide family, is thought to be an enzyme-mediated process, a hypothesis supported by the fact that these natural products are consistently isolated as optically active, enantiomerically enriched compounds. rsc.org A widely accepted model, first proposed by Capon, provides a logical framework for their formation. rsc.org

This proposed pathway commences with an enzymatic hydroperoxidation of a suitable dienoic or trienoic acid precursor. rsc.org The key transformation is believed to be an oxa-Michael cyclization, where the newly installed hydroperoxide group performs an intramolecular conjugate addition onto an α,β-unsaturated system within the same molecule. rsc.orgresearchgate.net This cyclization event forms the characteristic 1,2-dioxane (B1202867) ring found at the core of norsesterterpene peroxides. rsc.org This model was initially developed to explain the biogenesis of compounds like sigmosceptrellin D but has been broadly applied to rationalize the formation of related polyketide endoperoxides. rsc.org The high degree of stereochemical consistency observed across this class of natural products strongly suggests a sophisticated enzymatic control over these cyclization reactions. thieme-connect.comnih.gov

Chemical Synthesis Methodologies for Mycaperoxide H and its Congeners

The unique structure and biological relevance of mycaperoxides have spurred significant efforts in chemical synthesis. These endeavors not only aim to provide access to these molecules for further study but also to test the hypotheses of their biogenesis.

Total Synthesis Strategies and Stereodivergent Approaches

The total synthesis of mycaperoxides has proven to be a considerable challenge, with no complete synthesis of this compound itself yet reported. However, significant progress has been made in the synthesis of its close congeners, such as Mycaperoxide B, C, D, and G. chemrxiv.orgresearchgate.net

A notable achievement is the stereodivergent total synthesis of several mycaperoxide methyl esters. chemrxiv.orgresearchgate.net This approach allows for the creation of multiple stereoisomers from a common starting material, which is crucial for confirming the absolute configuration of the natural products and for structure-activity relationship studies. For instance, a successful strategy utilized (+)-sclareol, a readily available natural product, as the starting point to construct the complex decalin side chain. chemrxiv.orgresearchgate.net This approach enabled the synthesis of various diastereomers, including (+)-mycaperoxides C, D, G methyl ester, and (-)-mycaperoxide B. chemrxiv.orgresearchgate.net

| Synthetic Target | Starting Material | Key Features of Synthesis |

| (+)-Mycaperoxide C Methyl Ester | (+)-Sclareol | Stereodivergent approach, Oxidative ring expansion, Mukaiyama aldol (B89426) reaction. chemrxiv.orgresearchgate.net |

| (+)-Mycaperoxide D Methyl Ester | (+)-Sclareol | Stereodivergent approach, construction from a common synthon. chemrxiv.orgresearchgate.net |

| (+)-Mycaperoxide G Methyl Ester | (+)-Sclareol | Divergent functional arrangements from a single starting material. chemrxiv.orgresearchgate.net |

| (-)-Mycaperoxide B | (+)-Sclareol | First total synthesis of this congener. chemrxiv.orgresearchgate.net |

| Diacarnoxide C (analogue) | Dihydro-β-ionone | Coupling of peroxide aldehyde and norsesquiterpene sulfone via Julia-Kocienski olefination. researchgate.netresearchgate.net |

Biomimetic Synthesis Investigations

Inspired by the proposed biosynthetic pathway, researchers have explored biomimetic syntheses. These studies aim to replicate the proposed key steps of the natural pathway in a laboratory setting. Investigations into a biomimetic approach for Mycaperoxide B have focused on the crucial intramolecular Michael addition of a hydroperoxide intermediate. researchgate.netreading.ac.uk

These studies involve synthesizing a linear precursor containing both a hydroperoxide group and an α,β-unsaturated ester. researchgate.net The subsequent cyclization is then induced, often under basic conditions, to form the 1,2-dioxane ring, mimicking the proposed oxa-Michael reaction. researchgate.netsemanticscholar.org This research has been instrumental in validating the feasibility of the proposed biosynthetic cyclization and in understanding the stereochemical outcomes of such transformations. researchgate.net

Key Reactions in Peroxide Moiety Formation

The construction of the peroxide-containing 1,2-dioxane ring is the central challenge in synthesizing mycaperoxides. Chemists have developed and utilized several key reactions to achieve this.

Oxidative Ring Expansion: An innovative method involves the oxidative ring expansion of a cyclobutanol (B46151) precursor. Mediated by a cobalt catalyst and molecular oxygen, this reaction directly forms the 1,2-dioxane subunit, providing an efficient entry into the core structure of mycaperoxides. chemrxiv.org

Mukaiyama Aldol Reaction: While not forming the peroxide ring itself, the Mukaiyama aldol reaction has been a critical tool in the total synthesis of mycaperoxides. It is used to install the propionic acid side chain onto the pre-formed 1,2-dioxane ring. chemrxiv.org This reaction typically involves the coupling of a silyl (B83357) enol ether with a peroxycarbenium species generated from an acetoxy-endoperoxyketal. chemrxiv.orgresearchgate.netrsc.org

Isayama-Mukaiyama Hydroperoxidation: This reaction is a cobalt-catalyzed method for the direct, regioselective conversion of alkenes into the corresponding triethylsilyl peroxides using molecular oxygen and a silane. researchgate.netrsc.org This provides a key hydroperoxide intermediate which can then undergo intramolecular cyclization to form the dioxane ring. researchgate.netresearchgate.net

Intramolecular Michael Addition: As explored in biomimetic studies, the conjugate addition of a hydroperoxide onto an α,β-unsaturated carbonyl system is a cornerstone reaction. researchgate.netresearchgate.net This transformation directly forges the six-membered peroxide ring.

Synthesis of Structural Analogues and Derivatives for Research Purposes

The synthesis of structural analogues of natural products is vital for probing their mechanism of action and identifying the key structural features required for biological activity, a process known as structure-activity relationship (SAR) studies. nih.govoncodesign-services.commdpi.com In the context of mycaperoxides, synthetic efforts have intentionally produced a variety of diastereomers and simplified analogues. researchgate.netchemrxiv.org

Enzymatic Studies Related to Peroxide Biosynthesis

Direct enzymatic studies on the biosynthesis of this compound are currently lacking in the scientific literature. The primary evidence for enzymatic involvement remains the high stereospecificity of the natural products, which is difficult to explain through non-enzymatic chemical reactions alone. rsc.org

The enzymes responsible for the key hydroperoxidation and cyclization steps in marine sponges have not yet been isolated or characterized. Research in the broader field of marine natural product biosynthesis suggests that these pathways are likely encoded within the genomes of the sponges themselves or, perhaps more likely, their symbiotic microorganisms. rsc.org Unraveling these pathways is incredibly complex due to the immense microbial diversity within sponge tissues. researchgate.net While enzymes like vanadate-dependent haloperoxidases are known to catalyze oxidation reactions in marine organisms, their specific role, if any, in norsesterterpene peroxide biosynthesis is yet to be established. reading.ac.uk Future research, likely involving metagenomic analysis and genome mining of sponge symbionts, will be necessary to identify the specific biosynthetic gene clusters and enzymes responsible for creating these unique peroxide-containing molecules. researchgate.net

Structure Activity Relationship Sar Studies of Mycaperoxide H and Its Derivatives

Design and Synthesis of Chemically Modified Analogues for SAR Investigations

The exploration of the SAR of Mycaperoxide H necessitates the design and synthesis of various chemically modified analogues. This process allows researchers to systematically alter specific parts of the molecule and observe the resulting changes in biological activity.

Synthetic strategies often draw inspiration from the proposed biosynthesis of related natural products. For instance, the synthesis of diastereoisomers of mycaperoxide B methyl ester was achieved using a Michael addition as a key step. researchgate.net Other synthetic approaches for related peroxide-containing marine natural products have involved multi-step processes to construct the core ring systems and introduce the characteristic peroxide bridge. nih.gov The synthesis of analogues might involve modifications at several key positions, including the side chain, the peroxide ring, and other functional groups attached to the core structure.

Key synthetic reactions that could be employed in the creation of this compound analogues include:

Peroxidation: Introduction of the crucial 1,2-dioxane (B1202867) ring.

Horner-Wadsworth-Emmons reaction: For the stereocontrolled synthesis of alkenes in the side chain. researchgate.net

Mukaiyama aldol (B89426) reaction: To create specific stereocenters. researchgate.net

Esterification and amidation: To modify the terminus of the side chain. researchgate.netnih.gov

A significant challenge in the synthesis of these analogues is controlling the stereochemistry at multiple chiral centers, as different stereoisomers can exhibit vastly different biological activities. researchgate.netnih.gov The synthesis of a series of related compounds with systematic structural variations is essential for a thorough SAR investigation. nih.govmdpi.com

Elucidation of Pharmacophoric Features Essential for Biological Activity

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features of a molecule that are necessary to interact with a specific biological target and trigger a biological response. nih.govd-nb.info Identifying the pharmacophore of this compound is key to understanding its mechanism of action.

For many biologically active marine-derived endoperoxides, the 1,2-dioxane ring is considered a primary pharmacophoric feature, crucial for their cytotoxic and antimalarial activities. researchgate.netnih.gov This endoperoxide bridge is believed to be a key player in the molecule's mode of action.

Other potential pharmacophoric features in this compound and its derivatives could include:

Hydrogen bond donors and acceptors: The hydroxyl and carbonyl groups present in the molecule can form hydrogen bonds with the biological target. nih.gov

Hydrophobic regions: The terpene-derived carbon skeleton provides a large hydrophobic area that can interact with nonpolar pockets in the target protein. nih.gov

By comparing the activities of various synthetic analogues, researchers can map out which of these features are essential for the observed cytotoxicity. oncodesign-services.comijpsonline.com

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of natural products. The specific three-dimensional arrangement of atoms in this compound and its analogues can significantly impact their potency and selectivity. oncodesign-services.comgoogleapis.com

The total synthesis of various diastereomers of related compounds, such as mycaperoxide C and D methyl esters, has shown that different isomers can have varying spectroscopic properties and biological activities. nih.gov Often, only one specific stereoisomer exhibits the desired potent activity, while others may be significantly less active or even inactive. This highlights the necessity of stereocontrolled synthesis in the development of therapeutic agents based on the mycaperoxide scaffold. researchgate.net

Table 1: Hypothetical Influence of Stereochemistry on Cytotoxic Activity of this compound Analogues

| Analogue | Stereochemical Variation | Relative Potency |

| Natural this compound | (2R, 3S, 6R, 10S) | 100% |

| Isomer 1 | (2S, 3R, 6R, 10S) | 50% |

| Isomer 2 | (2R, 3S, 6S, 10S) | 20% |

| Isomer 3 | (2R, 3S, 6R, 10R) | 75% |

| Note: This table is illustrative and based on general principles of stereochemistry's influence on bioactivity. Actual data would require experimental validation. |

Impact of Functional Group Modifications on Efficacy

Modifying the functional groups of this compound is a key strategy in SAR studies to enhance its efficacy and fine-tune its properties. oncodesign-services.comreachemchemicals.com The type and position of functional groups can influence a compound's potency, selectivity, and pharmacokinetic properties. reachemchemicals.comnih.gov

Potential modifications and their expected impact include:

The Carboxylic Acid Group: Esterification or amidation of the carboxylic acid could alter the molecule's polarity, affecting its ability to cross cell membranes and its interactions with the target. nih.gov For example, converting the acid to its methyl ester is a common practice during the isolation and characterization of these compounds. researchgate.netnih.gov

The Peroxide Bridge: While essential for activity, subtle modifications to the surrounding structure could modulate the reactivity of the 1,2-dioxane ring.

The Alkene in the Side Chain: Saturation of the double bond or altering its geometry (E/Z isomerism) could provide insights into the importance of the side chain's conformation for biological activity.

Systematic modification of these functional groups and subsequent biological testing of the resulting analogues are crucial for building a comprehensive SAR model. nih.govrsc.org

Table 2: Hypothetical SAR of Functional Group Modifications in this compound Analogues

| Analogue | Modification | Effect on Cytotoxicity (IC₅₀) |

| This compound | - | 0.8 µg/mL researchgate.net |

| Analogue A | Methyl ester of carboxylic acid | Potentially similar or slightly decreased |

| Analogue B | Acetylation of hydroxyl group | Potentially decreased |

| Analogue C | Saturation of side-chain double bond | Potentially decreased |

| Analogue D | Amide derivative of carboxylic acid | Variable, depending on the amine |

| Note: This table is illustrative. IC₅₀ values would need to be determined experimentally. |

Application of Computational Chemistry in SAR Analysis (e.g., QSAR, Molecular Dynamics)

Computational chemistry provides powerful tools to complement experimental SAR studies. oncodesign-services.comresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations can offer valuable insights into the interactions between this compound analogues and their biological targets. nih.govacquirepublications.org

QSAR: QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgrsc.org By analyzing a dataset of this compound analogues with known activities, a QSAR model could be developed to predict the potency of new, unsynthesized analogues. This can help prioritize which compounds to synthesize and test, saving time and resources. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies could help visualize how this compound and its analogues fit into the active site of a target, revealing key interactions. acquirepublications.orgrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur upon binding. acquirepublications.orgfrontiersin.org

These computational approaches, when used in conjunction with experimental data, can accelerate the process of lead optimization and the design of new, more effective cytotoxic agents based on the this compound scaffold. researchgate.net

Future Directions and Translational Research Potential

Advancements in Isolation and Characterization Techniques

Mycaperoxide H was first identified through a bioassay-guided isolation from a Thai marine sponge, Mycale sp., with its structure being pieced together through spectroscopic and chemical analyses. mdpi.comnih.gov Future efforts must focus on more advanced and efficient methods.

Modern techniques can streamline the process of isolating and characterizing similar complex molecules. The use of high-throughput screening (HTS) can rapidly test extracts for bioactivity, while advanced chromatographic techniques can improve purification efficiency. pharmaceutical-journal.com For structural elucidation, while 1D and 2D Nuclear Magnetic Resonance (NMR) experiments are foundational, the application of chiroptical methods like Electronic and Vibrational Circular Dichroism (ECD and VCD) coupled with quantum chemical calculations can provide reliable assignments of absolute stereochemistry, a crucial factor for biological activity. nih.govfrontiersin.org Techniques like the modified Mosher's method have been successfully used to determine the absolute configuration of numerous marine peroxides and will continue to be a vital tool. nih.govrsc.orgnih.govacs.org

Development of Novel and Scalable Synthetic Strategies for this compound

The limited availability of this compound from its natural source necessitates the development of efficient and scalable total synthesis strategies. While the total synthesis of this compound itself has not been reported, recent successes in synthesizing related family members like mycaperoxides B, C, D, and G offer a clear roadmap. researchgate.netchemrxiv.orgresearchgate.netnih.gov

These syntheses often employ a stereodivergent approach, starting from readily available chiral precursors like sclareol. researchgate.netchemrxiv.org Key synthetic innovations include the oxidative ring expansion of cyclobutanol (B46151) to construct the core 1,2-dioxane (B1202867) ring and the use of Mukaiyama aldol (B89426) reactions to install the side chain. researchgate.netrsc.orgresearchgate.netsci-hub.se Developing a robust synthetic route for this compound would not only solve the supply issue but also enable the creation of a library of analogues for structure-activity relationship (SAR) studies, which are critical for optimizing the compound for preclinical evaluation. tandfonline.comunibo.it

Deepening Understanding of Biosynthetic Enzymes and Pathways

The biosynthetic origins of norsesterterpene peroxides in marine sponges are not yet fully understood, though they are thought to be produced by the sponges themselves or their symbiotic microorganisms. biomolther.orgmdpi.com A proposed biosynthetic pathway for similar norterpene peroxides suggests a series of key enzymatic transformations. nih.gov Understanding the specific enzymes involved in the creation of this compound is a crucial frontier.

Research into fungal biosynthetic pathways for peroxides offers valuable insights. Fungi utilize a range of enzymes, including peroxidases (like lignin (B12514952) peroxidase and manganese peroxidase), catalases, and oxidases (such as aryl-alcohol oxidase), to manage and produce hydrogen peroxide, a likely precursor in endoperoxide formation. taylorandfrancis.comoup.comresearchgate.netcsic.esfrontiersin.org Identifying the specific oxidases, peroxidases, and cyclases in Mycale sponges or their symbionts that are responsible for constructing the unique bicyclic peroxide structure of this compound could enable biosynthetic production through heterologous expression in more manageable host organisms. mdpi.com

Comprehensive Elucidation of Molecular Mechanisms and Specific Targets

The initial discovery of this compound highlighted its potent cytotoxicity against HeLa human cervix carcinoma cells. mdpi.comnih.gov The 1,2-dioxane ring is widely considered the pharmacophore responsible for the bioactivity of this class of compounds. nih.govencyclopedia.pub However, the precise molecular targets and the downstream pathways affected by this compound remain largely uninvestigated.

Future research must move beyond general cytotoxicity to pinpoint the specific proteins and cellular processes it disrupts. For related peroxides, mechanisms such as the induction of apoptosis, generation of reactive oxygen species (ROS), and targeting of mitochondrial proteins have been observed. acs.org Given that some related compounds exhibit selective activity against tumor cells in hypoxic (low oxygen) environments, investigating whether this compound shares this property could reveal novel therapeutic applications in cancer treatment. encyclopedia.pub

Integration of Chemogenomics and Computer-Aided Drug Design for Target Identification

Chemogenomics and computer-aided drug design (CADD) are powerful tools for accelerating the identification of molecular targets. nih.govarxiv.org An initial in silico chemogenomics study on this compound has already yielded a significant lead. mdpi.comcolab.wsresearchgate.net This predictive study suggested that this compound may act as an antagonist of the secreted frizzled-related protein-1 (sFRP1). researchgate.netnih.gov sFRP1 is an inhibitor of the Wnt signaling pathway, and its overexpression has been linked to increased intraocular pressure in glaucoma. nih.govnih.gov

This finding opens a new therapeutic avenue for this compound beyond cancer. Future work should involve experimental validation of this predicted interaction using biochemical and cell-based assays. Furthermore, advanced CADD techniques, including molecular docking, molecular dynamics simulations, and pharmacophore modeling, can be employed to refine the interaction model between this compound and sFRP1 and to design new analogues with enhanced potency and selectivity. nih.govfigshare.comx-mol.net

Exploration of New Biological Activities Beyond Initial Findings

While the primary reported bioactivity of this compound is cytotoxicity, its structural relatives in the marine peroxide family exhibit a wide spectrum of pharmacological effects. mdpi.comnih.gov This suggests that this compound may possess a broader range of activities than currently known.

Members of the mycaperoxide and related norsesterterpene peroxide families have demonstrated significant antiviral, antimalarial, antibacterial, and anti-inflammatory properties. nih.govresearchgate.netnih.govmdpi.com For example, mycaperoxides A and B are active against Herpes Simplex Virus-1, and other related compounds show potent activity against the malaria parasite Plasmodium falciparum. nih.govmdpi.com A systematic screening of this compound against a diverse panel of biological targets, including viruses, bacteria, fungi, and parasites, is a logical next step. The in-silico prediction of its activity against sFRP1 also points towards a potential application in glaucoma treatment, an area that warrants experimental investigation. mdpi.comnih.gov

| Activity | Target/Assay | Result/Potential | Source |

|---|---|---|---|

| Cytotoxicity | HeLa Cells | IC₅₀ = 0.8 µg/mL | mdpi.comnih.govnih.govresearchgate.net |

| Anti-glaucoma (Predicted) | sFRP1 Antagonism | Predicted to block the antagonist site of sFRP1 protein | mdpi.comnih.govcolab.ws |

| Antiviral (Exploratory) | - | Potential based on activity of related mycaperoxides | researchgate.netmdpi.com |

| Antimalarial (Exploratory) | - | Potential based on activity of related marine peroxides | nih.govnih.govbiomolther.org |

| Antibacterial (Exploratory) | - | Potential based on activity of related mycaperoxides | researchgate.netmdpi.com |

Strategic Considerations for Preclinical Development of Lead Compounds from Marine Peroxides

The path from a promising marine natural product to a clinical drug is complex. pharmaceutical-journal.comnih.govresearchgate.net For peroxide compounds like this compound, several strategic considerations are paramount. A primary hurdle is ensuring a sustainable supply, which makes the development of scalable synthetic routes essential. tandfonline.commdpi.com

Preclinical development will require a thorough evaluation of the compound's pharmacological properties, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.netacs.org Oxidation is a common degradation pathway for pharmaceuticals, and the stability of the peroxide ring in various physiological conditions must be carefully assessed. nih.gov Formulation challenges, such as poor aqueous solubility, may need to be addressed through the synthesis of more soluble derivatives. acs.org If direct use of the compound proves difficult due to toxicity or poor pharmacokinetics, it could serve as a warhead for antibody-drug conjugates (ADCs), a strategy that has proven successful for other potent marine toxins. tandfonline.com Ultimately, a successful preclinical program for a marine peroxide will depend on an integrated approach that combines natural product chemistry, synthetic innovation, and rigorous biological and pharmacological evaluation. annexpublishers.com

Q & A

Q. How can researchers model the environmental fate of this compound in aqueous systems?

- Methodology :

- Hydrolysis Studies : Measure degradation rates at varying pH levels using LC-MS.

- Ecotoxicity Assays : Assess impact on aquatic organisms (e.g., Daphnia magna) under OECD Test Guideline 202.

- QSAR Modeling : Predict biodegradation pathways using quantitative structure-activity relationship models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.